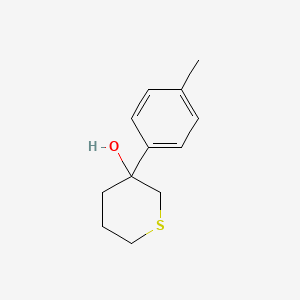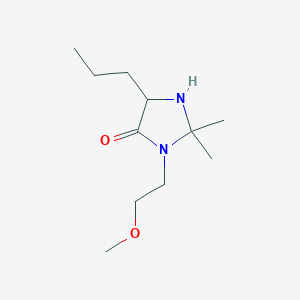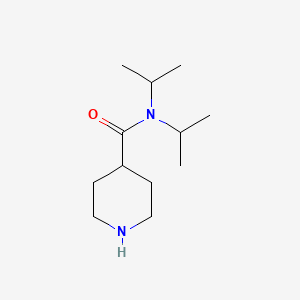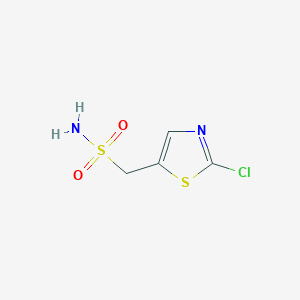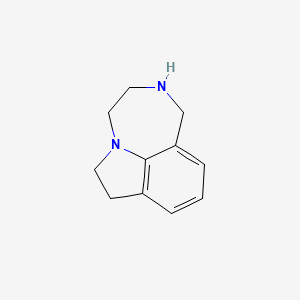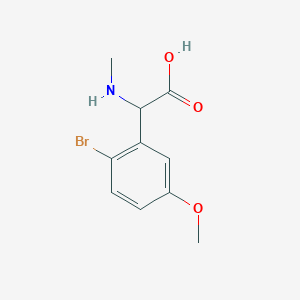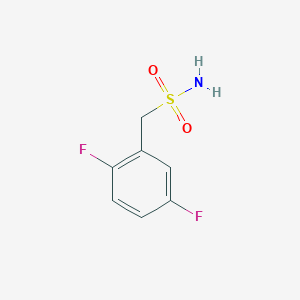
(2,5-Difluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol It is a sulfonamide derivative, characterized by the presence of two fluorine atoms on the phenyl ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)methanesulfonamide typically involves the reaction of 2,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
2,5-Difluoroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
(2,5-Difluorophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)methanesulfonamide in biological systems involves its interaction with enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(2,4-Difluorophenyl)methanesulfonamide: Similar in structure but with fluorine atoms at different positions on the phenyl ring.
(2,5-Difluorophenyl)(phenyl)methanesulfonamide:
Uniqueness
(2,5-Difluorophenyl)methanesulfonamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with biological targets. This positioning can enhance its effectiveness as an enzyme inhibitor compared to other sulfonamide derivatives.
Properties
CAS No. |
1032507-39-3 |
|---|---|
Molecular Formula |
C7H7F2NO2S |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
(2,5-difluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7F2NO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
BKAKGHCXBDHRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


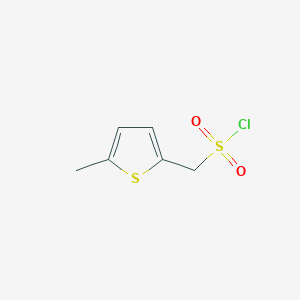
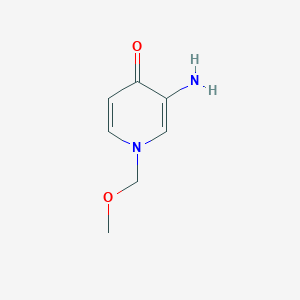



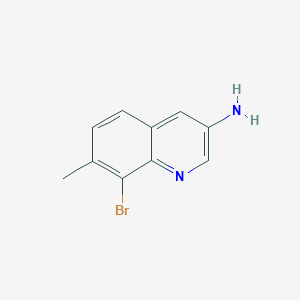
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
